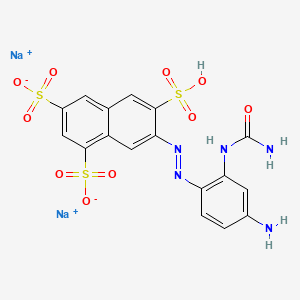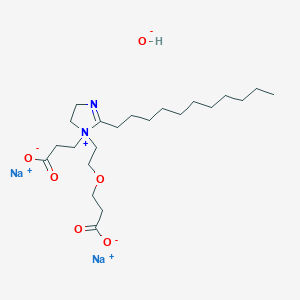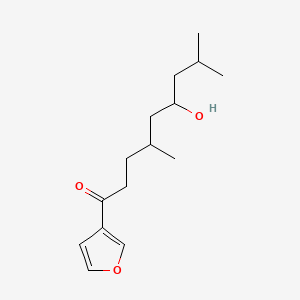
3-Hydroxy-4-propanoylphenyl 4-(octyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-propanoylphenyl 4-(octyloxy)benzoate is an organic compound with the molecular formula C24H30O5. It is a derivative of benzoic acid and contains both hydroxy and propanoyl functional groups on the phenyl ring, as well as an octyloxy group on the benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-propanoylphenyl 4-(octyloxy)benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Preparation of 3-Hydroxy-4-propanoylphenyl: This intermediate can be synthesized by the Friedel-Crafts acylation of phenol with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Preparation of 4-(Octyloxy)benzoic Acid: This can be synthesized by the esterification of 4-hydroxybenzoic acid with octanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4).
Coupling Reaction: The final step involves the esterification of 3-Hydroxy-4-propanoylphenyl with 4-(octyloxy)benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-4-propanoylphenyl 4-(octyloxy)benzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The propanoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The octyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 3-oxo-4-propanoylphenyl 4-(octyloxy)benzoate.
Reduction: Formation of 3-hydroxy-4-propanolphenyl 4-(octyloxy)benzoate.
Substitution: Formation of 3-hydroxy-4-propanoylphenyl 4-(alkyloxy)benzoate.
Applications De Recherche Scientifique
3-Hydroxy-4-propanoylphenyl 4-(octyloxy)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals, coatings, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-propanoylphenyl 4-(octyloxy)benzoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzoic Acid: A monohydroxybenzoic acid with similar structural features but lacking the propanoyl and octyloxy groups.
3-Hydroxy-4-pyranones: Compounds with a similar hydroxy and carbonyl functional group arrangement but different core structures.
Uniqueness
3-Hydroxy-4-propanoylphenyl 4-(octyloxy)benzoate is unique due to its combination of hydroxy, propanoyl, and octyloxy groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry.
Propriétés
Numéro CAS |
65148-54-1 |
|---|---|
Formule moléculaire |
C24H30O5 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
(3-hydroxy-4-propanoylphenyl) 4-octoxybenzoate |
InChI |
InChI=1S/C24H30O5/c1-3-5-6-7-8-9-16-28-19-12-10-18(11-13-19)24(27)29-20-14-15-21(22(25)4-2)23(26)17-20/h10-15,17,26H,3-9,16H2,1-2H3 |
Clé InChI |
JOIJMUNXCGSVIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C(=O)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



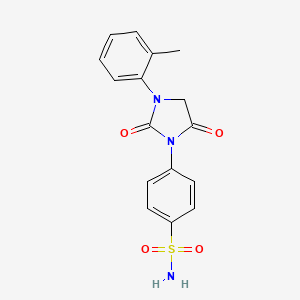

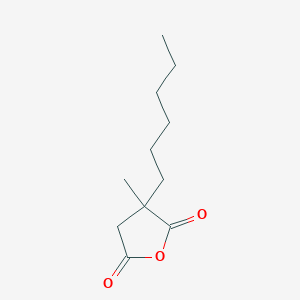
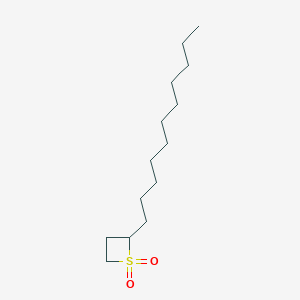

![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime](/img/structure/B14473501.png)
![2-[2-[6-[2-(2-Hydroxyethoxy)ethylimino]hexylideneamino]ethoxy]ethanol](/img/structure/B14473504.png)

